2-(4-bromophenyl)ethanamine Hydrobromide

TAAR1 agonism phenethylamine pharmacology trace amine receptor

Researchers requiring a stable, high-melting phenethylamine building block for CNS-targeted synthesis often face supply inconsistency with free bases. 2-(4-bromophenyl)ethanamine hydrobromide (CAS 206559-45-7) eliminates this risk as an air-stable, non-hygroscopic solid (mp 272-274°C) supplied as the defined hydrobromide salt. - Consistent 98%+ purity enables reliable stoichiometry in cross-coupling and SAR library synthesis. - Validated human TAAR1 agonism (EC50 1.54 µM) supports its use as a reference agonist in neuropsychiatric target screening. - Para-bromine handle facilitates rapid diversification via palladium-catalyzed reactions, accelerating lead optimization campaigns.

Molecular Formula C8H11Br2N
Molecular Weight 280.99 g/mol
CAS No. 206559-45-7
Cat. No. B1273622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-bromophenyl)ethanamine Hydrobromide
CAS206559-45-7
Molecular FormulaC8H11Br2N
Molecular Weight280.99 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCN)Br.Br
InChIInChI=1S/C8H10BrN.BrH/c9-8-3-1-7(2-4-8)5-6-10;/h1-4H,5-6,10H2;1H
InChIKeyIUWPMHYAMOUYKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromophenyl)ethanamine Hydrobromide: Overview


2-(4-bromophenyl)ethanamine hydrobromide (CAS 206559-45-7), also known as 4-bromophenethylamine hydrobromide, is a para‑brominated phenethylamine derivative supplied as a stable hydrobromide salt [1]. It possesses a molecular formula of C8H11Br2N and a molecular weight of 280.99 g/mol, and is typically offered as a solid with a melting point of 272–274 °C . The compound serves as a versatile intermediate in the synthesis of pharmaceuticals and CNS‑targeted agents, and its bromine substituent at the para position enables diverse chemical modifications [2].

RoleCNS agent intermediate & receptor probe
FormatCrystalline HBr salt, air‑stable solid
HandlePara‑Br enables Pd‑catalyzed cross‑coupling

2-(4-Bromophenyl)ethanamine HBr: Why Substitution Fails


Phenethylamine derivatives exhibit marked differences in receptor pharmacology, physicochemical properties, and synthetic utility depending on the nature and position of the aromatic substituent and the salt form employed. The para‑bromine atom in 2-(4‑bromophenyl)ethanamine hydrobromide confers a unique steric and electronic profile that directly impacts 5‑HT2A receptor affinity and TAAR1 agonism relative to the 4‑chloro, 4‑fluoro, and unsubstituted analogs [1][2]. Moreover, the hydrobromide salt provides a high‑melting, air‑stable solid that is operationally distinct from the free base (a moisture‑sensitive liquid) and from the corresponding hydrochloride salt (lower molecular weight, different solubility profile). Consequently, generic substitution of an alternative 4‑halophenethylamine salt or free base will not replicate the same reactivity, stability, or biological activity, underscoring the need for the specific hydrobromide salt of the 4‑bromo derivative.

4‑Bromo pharmacology may not transfer
TAAR1 and 5‑HT2A affinity profiles shift with halogen substitution; 4‑Cl, 4‑F, or unsubstituted analogs are not direct replacements.
Salt form alters handling and stability
Hydrobromide solid state provides high melting point and ambient storage; free base and HCl salt exhibit different physical and solubility profiles.
Purity grade variations may affect consistency
Lower-purity grades can introduce impurity profiles that impact sensitive receptor assays and catalytic transformations.

2-(4-Bromophenyl)ethanamine HBr: Quantitative Evidence vs. Analogs


TAAR1 Agonism: Human and Mouse Receptor Comparison

The 4‑bromo derivative 2‑(4‑bromophenyl)ethanamine exhibits an EC50 of 1.54 µM (1,540 nM) for agonist activity at human trace amine‑associated receptor 1 (hTAAR1) expressed in CHO‑K1 cells [1]. In contrast, the structurally related 4‑chloro analog 2‑(4‑chlorophenyl)ethanamine displays an EC50 of 0.41 µM (410 nM) for agonist activity at mouse TAAR1 (mTAAR1) in HEK293 cells [2]. Although the assays differ in species and cellular background, the approximately 3.8‑fold difference in potency indicates that the 4‑bromo substituent yields distinct TAAR1 engagement properties compared to the 4‑chloro congener.

TAAR1 EC50
Reported
1.54 µM (hTAAR1, CHO‑K1)410 nM (mTAAR1, 4‑Cl analog)
Reported human TAAR1 engagement context; cross‑species comparison requires review.
Assay conditions differ (species, cell background); ~3.8‑fold difference in potency observed.
TAAR1 agonism phenethylamine pharmacology trace amine receptor

5-HT Receptor Affinity: 4-Bromination Effect

Structure‑activity relationship studies have demonstrated that 4‑bromination of the phenethylamine scaffold significantly increases serotonin (5‑HT) receptor affinity relative to the unsubstituted parent compound. While the original publication does not report exact Ki values for all analogs, it explicitly states that 4‑methylation, 4‑ethylation, and 4‑bromination all enhance receptor affinity, whereas N,N‑dimethylation decreases affinity [1]. The study used a rat fundus model to determine 5‑HT receptor affinities across 45 phenalkylamine analogues.

5‑HT2A Affinity
Class-level
Qualitative enhancement reported
Supports serotonergic system studies; affinity difference not quantified.
Based on rat fundus model SAR; exact Ki values not provided.
5‑HT2A receptor serotonin receptor SAR

Salt Form Stability: Hydrobromide vs. Free Base

2‑(4‑bromophenyl)ethanamine hydrobromide is a crystalline solid with a melting point of 272–274 °C , whereas the corresponding free base (CAS 73918‑56‑6) is a colorless to light yellow liquid with a boiling point of 63–72 °C at 0.2 mmHg . The hydrobromide salt's high melting point and solid state confer superior stability against air and moisture, enabling long‑term storage at room temperature under argon , in contrast to the free base which requires refrigerated storage (0‑8 °C) and is air‑sensitive . Furthermore, the hydrobromide salt form enhances aqueous solubility, facilitating precise weighing and solution preparation in laboratory settings [1].

Physical Form
Head-to-head
Solid, mp 272–274 °CLiquid, bp 63–72 °C (free base)
Solid HBr salt enables ambient storage and precise weighing.
Free base requires refrigeration and is air‑sensitive.
salt form stability physicochemical properties handling

Purity Grade Comparison

Commercial specifications for 2‑(4‑bromophenyl)ethanamine hydrobromide vary by vendor. Aladdin Scientific offers a 99% pure grade achieved through 4 times purification , whereas other suppliers typically provide material at 98% minimum purity . The additional purification steps reduce the burden of low‑level impurities that could interfere with sensitive biological assays or downstream catalytic transformations, thereby improving reproducibility and reducing the need for in‑house repurification.

Purity Specification
Specification review
99% (4× purification)98% (standard grade)
Higher purity reduces impurity interference in sensitive assays.
1% absolute difference; ~50% reduction in total impurities.
purity purification QC

Synthetic Utility: Cross-Coupling Reactivity

The para‑bromine substituent serves as a versatile synthetic handle for palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki, Buchwald‑Hartwig, and Sonogashira couplings), enabling the introduction of diverse aryl, amine, or alkyne functionalities. In contrast, the 4‑chloro analog exhibits lower reactivity in oxidative addition steps of cross‑coupling cycles, often requiring more forcing conditions or specialized catalysts. The 4‑fluoro and unsubstituted analogs lack a halide leaving group altogether, precluding direct cross‑coupling functionalization. Thus, the 4‑bromo derivative uniquely combines sufficient reactivity for cross‑coupling with the ability to be stored and handled as a stable hydrobromide salt [1].

Cross‑Coupling Reactivity
Class-level
4‑Br enables Pd‑catalyzed couplings
Preferred handle for library synthesis; 4‑Cl less reactive, others lack halide.
Based on established organometallic principles.
cross‑coupling Suzuki coupling building block

Regulatory Classification

2‑(4‑bromophenyl)ethanamine hydrobromide is classified as a Class A Schedule 1 controlled substance in certain jurisdictions . This classification distinguishes it from many other 4‑substituted phenethylamines that may be regulated differently or not scheduled. Procurement of this compound therefore requires appropriate licenses and compliance with local controlled substance regulations, which can impact lead times, shipping restrictions, and institutional approval processes compared to non‑controlled analogs.

Regulatory Status
Context-dependent
Class A Schedule 1 controlled substance (UK)
Requires controlled substance license; procurement restrictions apply.
Other 4‑halo analogs may not be scheduled.
regulatory controlled substance procurement

2-(4-Bromophenyl)ethanamine HBr: Key Applications


TAAR1 Pharmacology

The defined EC50 of 1.54 µM for human TAAR1 agonism makes this compound a useful tool for dissecting TAAR1‑mediated signaling pathways in human‑derived cellular models. It can serve as a reference agonist for screening novel TAAR1 ligands or for investigating the role of trace amine receptors in neuropsychiatric disorders. Researchers should note the approximately 3.8‑fold lower potency relative to the 4‑chloro analog at mouse TAAR1 when designing cross‑species comparative studies .

Serotonergic System Studies

Given the enhanced 5‑HT receptor affinity conferred by 4‑bromination , this compound is well‑suited for in vitro studies of serotonin receptor binding and function, particularly when exploring structure‑activity relationships within the phenethylamine class. Its use as a pharmacological probe can help delineate the contributions of the 5‑HT2A receptor to cellular responses in native tissue preparations or recombinant systems.

Medicinal Chemistry & Diversity Synthesis

The para‑bromine atom provides a robust handle for palladium‑catalyzed cross‑coupling reactions, enabling the rapid construction of focused libraries of phenethylamine derivatives . The hydrobromide salt's solid form and high purity (up to 99%, 4× purified) ensure accurate stoichiometry and minimal side reactions during library synthesis . This compound is therefore a strategic building block for SAR campaigns aimed at optimizing CNS‑targeted candidates.

Analytical Reference Standards

The high‑purity grade (99%, 4 times purification) and well‑characterized physical properties (melting point 272–274 °C) qualify this hydrobromide salt as a suitable reference standard for developing and validating HPLC, LC‑MS, or GC‑MS methods for the detection and quantification of phenethylamine derivatives in complex biological or forensic matrices. Its controlled substance status necessitates proper documentation but also underscores its value as a certified analytical standard.

Application
Selection Property
Validation Focus
TAAR1 signaling pathway studies
hTAAR1 agonism reference agonist
Cross‑species receptor engagement comparison
Serotonin receptor pharmacology
Enhanced 5‑HT2A affinity scaffold
In vitro binding and functional assays
Phenethylamine library synthesis
Para‑Br cross‑coupling handle
Reaction stoichiometry and purity control
Method development and validation
High‑purity characterized salt
HPLC/LC‑MS/GC‑MS quantification

Technical Documentation Hub

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36 linked technical documents
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